molecular formula C12H14N2O B8354436 8-Isopropoxy-2-methyl-[1,5]naphthyridine

8-Isopropoxy-2-methyl-[1,5]naphthyridine

Cat. No. B8354436
M. Wt: 202.25 g/mol
InChI Key: BOCXNVWBRQKUEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07304074B2

Procedure details

To a solution of 8-isopropoxy-2-methyl-[1,5]naphthyridine (1.13 g, 5.60 mmol) in 1,4-dioxane (40 mL) was added SeO2 (0.80 g, 7.20 mmol) and the reaction mixture was refluxed for 2 hrs, when the TLC showed no starting material left, then cooled to room temperature and filtered through celite. The solid was washed with hot AcOEt and the filtrate was then concentrated to give 8-isopropoxy-[1,5]naphthyridine-2-carbaldehyde as a light yellow solid (1.20 g, 100%). HR-MS-EI (+) m/e calcd for C12H12N2O2 (M+) 216.0899. found 216.0900
Quantity
1.13 g
Type
reactant
Reaction Step One
[Compound]
Name
SeO2
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([O:4][C:5]1[CH:6]=[CH:7][N:8]=[C:9]2[C:14]=1[N:13]=[C:12]([CH3:15])[CH:11]=[CH:10]2)([CH3:3])[CH3:2].[O:16]1CCOCC1>>[CH:1]([O:4][C:5]1[CH:6]=[CH:7][N:8]=[C:9]2[C:14]=1[N:13]=[C:12]([CH:15]=[O:16])[CH:11]=[CH:10]2)([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
1.13 g
Type
reactant
Smiles
C(C)(C)OC=1C=CN=C2C=CC(=NC12)C
Name
SeO2
Quantity
0.8 g
Type
reactant
Smiles
Name
Quantity
40 mL
Type
reactant
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 2 hrs
Duration
2 h
WAIT
Type
WAIT
Details
left
FILTRATION
Type
FILTRATION
Details
filtered through celite
WASH
Type
WASH
Details
The solid was washed with hot AcOEt
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was then concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)OC=1C=CN=C2C=CC(=NC12)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.